(1R,4R,5R)-1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid
Description
Properties
IUPAC Name |
(1R,4R,5R)-1-(3-bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO2/c14-10-3-1-2-9(6-10)13-5-4-8(7-13)11(13)12(15)16/h1-3,6,8,11H,4-5,7H2,(H,15,16)/t8-,11+,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXLTOCQSYCDKE-WLTAIBSBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(C[C@@H]1[C@H]2C(=O)O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R,5R)-1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves multiple steps:
Formation of the Bicyclo[2.1.1]hexane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation to form the bicyclic structure.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid is coupled with a halogenated bicyclo[2.1.1]hexane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(1R,4R,5R)-1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide (NaN₃) for azide substitution, or sodium methoxide (NaOMe) for methoxy substitution.
Major Products
Oxidation: Esters, amides, or anhydrides.
Reduction: Phenyl derivatives.
Substitution: Azide or methoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,4R,5R)-1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential as a pharmacophore. Its rigid bicyclic structure and functional groups allow for specific interactions with biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
Industrially, this compound can be used in the synthesis of polymers and advanced materials. Its stability and reactivity make it suitable for incorporation into high-performance materials.
Mechanism of Action
The mechanism of action of (1R,4R,5R)-1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
(1R,4R,5R)-1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and interaction profiles.
(1R,4R,5R)-1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid: The bromine atom is positioned differently, affecting its chemical behavior and biological activity.
Uniqueness
(1R,4R,5R)-1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid is unique due to the specific positioning of the bromophenyl group, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in research and industry.
Biological Activity
The compound (1R,4R,5R)-1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic structure that has garnered attention for its potential biological activities. This article reviews existing research on its biological properties, including its pharmacological effects, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The chemical formula for (1R,4R,5R)-1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid is . The compound features a brominated phenyl group attached to a bicyclo[2.1.1]hexane framework, which is notable for its unique three-dimensional structure that can influence biological interactions.
Antifungal Activity
Recent studies have explored the antifungal properties of bicyclo[2.1.1]hexanes as bioisosteres for ortho-substituted benzene rings. In a comparative analysis involving marketed fungicides such as boscalid and bixafen, the incorporation of bicyclo[2.1.1]hexane derivatives exhibited varying antifungal activities against specific fungal strains. For example, (1R,4R,5R)-1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid demonstrated enhanced activity in certain formulations compared to traditional compounds .
Lipophilicity and Solubility
The lipophilicity of (1R,4R,5R)-1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid was assessed using calculated log P values. The replacement of ortho-benzene rings with bicyclo[2.1.1]hexane resulted in a decrease in calculated lipophilicity by 0.7–1.2 units across several compounds tested, indicating a potential increase in solubility which could be beneficial for drug formulation .
Metabolic Stability
The metabolic stability of (1R,4R,5R)-1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid was also evaluated in comparison with other bioactive compounds. The results indicated that while some derivatives showed increased stability, others experienced significant reductions in metabolic half-life when subjected to enzymatic degradation assays .
Comparative Analysis
The following table summarizes the biological activities and properties of (1R,4R,5R)-1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid in relation to other similar compounds:
| Compound Name | Antifungal Activity | Lipophilicity (log P) | Metabolic Stability |
|---|---|---|---|
| Boscalid | Moderate | 2.8 | High |
| Bixafen | Low | 3.0 | Moderate |
| Fluxapyroxad | High | 2.5 | Low |
| (1R,4R,5R)-1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid | High | Decreased | Variable |
Case Studies
In a specific case study involving the application of (1R,4R,5R)-1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid in agricultural settings, it was observed that formulations containing this compound exhibited significantly improved efficacy against resistant fungal strains compared to standard treatments . This has implications for its use as a potential agrochemical agent.
Q & A
Q. What experimental methods are recommended for structural characterization of this bicyclic carboxylic acid?
Structural elucidation requires a combination of spectroscopic and computational techniques:
- NMR Spectroscopy : Use - and -NMR to confirm stereochemistry and substituent positions, particularly the bromophenyl group and bicyclic framework .
- X-ray Crystallography : Resolve absolute configuration and verify ring conformation, as demonstrated in related bicyclo[3.1.0]hexane derivatives .
- Mass Spectrometry : Confirm molecular weight and fragmentation patterns to validate purity .
Q. How can synthesis routes be optimized for higher yields and enantiomeric purity?
Key considerations include:
- Chiral Auxiliaries : Employ enantioselective catalysts or protecting groups (e.g., tert-butoxycarbonyl) to control stereochemistry during bicyclic ring formation .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C) minimize side reactions in cycloaddition steps .
- Purification : Use preparative HPLC with chiral columns to isolate enantiomers, ensuring >95% purity for biological assays .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s physicochemical and biological properties?
The (1R,4R,5R) configuration impacts:
- Solubility : The carboxylic acid group and bromophenyl orientation affect polarity, requiring solubility studies in DMSO/PBS mixtures .
- Receptor Binding : Molecular docking simulations suggest the bromine atom’s spatial placement modulates interactions with hydrophobic enzyme pockets .
- Metabolic Stability : Stereochemistry influences susceptibility to esterase-mediated hydrolysis, as seen in related bicyclo[2.2.1]heptane analogs .
Q. How should researchers resolve contradictions in reported synthetic yields or analytical data?
- Reproducibility Checks : Validate reaction conditions (e.g., inert atmosphere, reagent quality) to address yield discrepancies .
- Cross-Validation : Compare NMR data with computational predictions (e.g., PubChem’s InChI tools) to identify misassignments .
- Batch Analysis : Use LC-MS to detect trace impurities that may skew biological activity results .
Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?
- Target Identification : Perform kinase profiling or thermal shift assays to identify protein targets influenced by the bicyclic scaffold .
- Metabolite Tracking : Use -labeled analogs to study metabolic pathways and identify active derivatives .
- Cellular Imaging : Fluorescent tagging (e.g., BODIPY conjugates) can localize the compound within cells .
Q. What computational tools are suitable for modeling interactions between this compound and biological targets?
- Docking Software : Use AutoDock Vina or Schrödinger Suite to predict binding affinities, leveraging PubChem’s 3D conformer data .
- MD Simulations : Run nanosecond-scale molecular dynamics (GROMACS) to assess stability of ligand-receptor complexes .
- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP and topological polar surface area .
Q. Which analytical methods are optimal for quantifying this compound in complex matrices (e.g., plasma)?
- HPLC-MS/MS : Employ reverse-phase C18 columns with ESI ionization for high sensitivity (LOD < 1 ng/mL) .
- Isotopic Dilution : Use deuterated internal standards to correct for matrix effects in pharmacokinetic studies .
- Microscopy : Synchrotron-based FTIR can map spatial distribution in tissue samples .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
- Scaffold Modifications : Introduce substituents (e.g., fluorine, methyl groups) at the 3-bromophenyl position to enhance lipophilicity .
- Bioisosteres : Replace the carboxylic acid with tetrazole or sulfonamide groups to improve metabolic stability .
- Fragment Screening : Use X-ray crystallography to identify critical binding motifs for iterative optimization .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Polymorphism : Screen multiple solvents (e.g., ethanol/water mixtures) to obtain single crystals suitable for X-ray analysis .
- Crystal Packing : The bromine atom’s bulkiness may disrupt lattice formation; co-crystallization with coformers (e.g., cyclodextrins) can improve order .
Q. What regulatory considerations apply to preclinical studies involving this compound?
- FDA Compliance : Submit structural and purity data to the Global Substance Registration System (GSRS) for unique identifier assignment .
- Toxicity Profiling : Conduct Ames tests and hERG channel assays to address genotoxicity and cardiotoxicity risks .
Notes
- Methodological Focus : Answers emphasize experimental design, validation, and analytical workflows.
- Advanced Tools : Highlighted techniques (e.g., MD simulations, isotopic labeling) align with cutting-edge research demands.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
